3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2,2-dimethylpropanal under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2,2-dimethylpropanal reacts with the pyrazole ring to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug development and therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropanal: The compound itself.
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the aldehyde group.
2,2-Dimethylpropanal: The aldehyde component used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the pyrazole ring and the aldehyde group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H16N2O/c1-8-5-9(12(4)11-8)6-10(2,3)7-13/h5,7H,6H2,1-4H3 |
InChI Key |
KJMFAWCDCDFZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)C=O)C |
Origin of Product |
United States |
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